Anti-Tubercular Potency: Pyrazole-Benzothiazole Conjugates Achieve MIC 1.6 µg/mL vs. 25–100 µg/mL for Benzothiazole Carbohydrazide Derivatives
In a direct head-to-head study, pyrazole-conjugated benzothiazole derivatives (structurally derived from the 2-(1H-pyrazol-5-yl)benzo[d]thiazole scaffold) demonstrated a minimum inhibitory concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis, whereas benzothiazole carbohydrazide analogs exhibited MIC values ranging from 25 to 100 µg/mL [1]. This represents a 15- to 62-fold improvement in potency conferred by the pyrazole-benzothiazole conjugation.
| Evidence Dimension | In vitro anti-TB activity (MIC) |
|---|---|
| Target Compound Data | Compounds 4d and 4e (pyrazole-conjugated benzothiazole): MIC = 1.6 µg/mL |
| Comparator Or Baseline | Benzothiazole carbohydrazide derivatives: MIC = 25–100 µg/mL |
| Quantified Difference | ~15–62× lower MIC (higher potency) for the pyrazole-benzothiazole series |
| Conditions | MABA (Microplate Alamar Blue Assay) against M. tuberculosis |
Why This Matters
This order-of-magnitude potency advantage positions the pyrazole-benzothiazole scaffold as a compelling starting point for anti-TB lead optimization, directly influencing procurement for infectious disease programs.
- [1] Bhat, M., & Belagali, S. L. (2018). Synthesis, Characterization and Biological Screening of Pyrazole-Conjugated Benzothiazole Analogs. Future Medicinal Chemistry, 10(1), 71-87. DOI: 10.4155/fmc-2017-0138. View Source
